ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a 1,3-thiazole derivative featuring a furylcarbonyloxy-acetyl amino substituent at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. The compound’s structure is characterized by its heterocyclic thiazole core, which is functionalized with electron-withdrawing and electron-donating groups that influence its physicochemical and biological properties. Structural confirmation of related compounds has been achieved using X-ray crystallography , underscoring the reliability of such methods for this class of molecules.
Properties
IUPAC Name |
ethyl 2-[[2-(furan-2-carbonyloxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-3-20-13(19)11-8(2)15-14(23-11)16-10(17)7-22-12(18)9-5-4-6-21-9/h4-6H,3,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVFIXGDJAXZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the thiazole and furan derivatives through esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s bioactivity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3-Thiazole Derivatives
Physicochemical and Reactivity Trends
- Solubility : The target compound’s furylcarbonyloxy-acetyl substituent introduces polar oxygen atoms, likely improving aqueous solubility compared to halogenated analogs (e.g., chloro- or bromo-substituted derivatives) .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (>145°C) compared to those with electron-donating groups .
- Reactivity: The amide and ester linkages in the target compound suggest susceptibility to hydrolysis under acidic or basic conditions, a trait shared with analogs like ethyl 5-amino-3-(2-[(4-chlorobenzoyl)oxy]ethoxy)-4-isoxazolecarboxylate .
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